molecular formula C19H21N3O3 B2406481 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide CAS No. 2097896-15-4

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide

Cat. No.: B2406481
CAS No.: 2097896-15-4
M. Wt: 339.395
InChI Key: FLCGXNJVVQQVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidinone moiety, and a phenoxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine intermediate, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Pyrrolidinone Moiety: The pyridine intermediate is then reacted with a suitable reagent to introduce the pyrrolidinone group. This step often involves the use of reagents like pyrrolidinone and appropriate catalysts.

    Attachment of the Phenoxypropanamide Group: The final step involves the coupling of the phenoxypropanamide group to the pyridine-pyrrolidinone intermediate. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDC) and coupling agents.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide: can be compared with similar compounds such as:

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    2-Pyrrolidin-2-ylpyridine: A compound with a similar pyridine and pyrrolidinone structure, used in organic synthesis.

The uniqueness of This compound

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14(25-17-6-3-2-4-7-17)19(24)21-12-15-10-16(13-20-11-15)22-9-5-8-18(22)23/h2-4,6-7,10-11,13-14H,5,8-9,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCGXNJVVQQVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CN=C1)N2CCCC2=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.